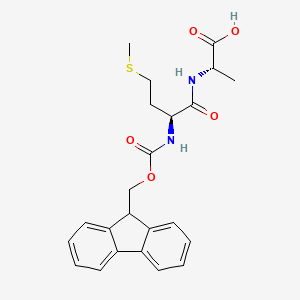
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is a chemical compound that features a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate typically involves the introduction of the difluoromethyl group to a cyclobutyl ring, followed by the attachment of the 4-methylbenzene-1-sulfonate group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the cyclobutyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer the CF2H group to the desired site on the cyclobutyl ring. The process may also involve the use of novel non-ozone depleting difluorocarbene reagents for X-H insertion reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The cyclobutyl ring and sulfonate group may also play roles in modulating the compound’s overall activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)benzaldehyde: A compound with a similar difluoromethyl group but different structural framework.
4-Cyclobutyl-α-(difluoromethyl)benzenemethanol: Another compound with a difluoromethyl group and cyclobutyl ring, but with different functional groups.
Uniqueness
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethyl group, cyclobutyl ring, and sulfonate group provides distinct chemical and physical properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C12H14F2O3S |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
[3-(difluoromethyl)cyclobutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F2O3S/c1-8-2-4-11(5-3-8)18(15,16)17-10-6-9(7-10)12(13)14/h2-5,9-10,12H,6-7H2,1H3 |
InChI-Schlüssel |
OEAVVFRZJOVZEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
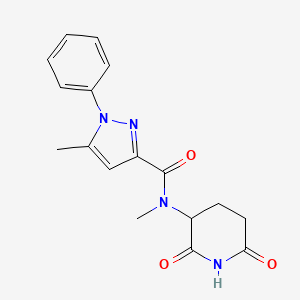

![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
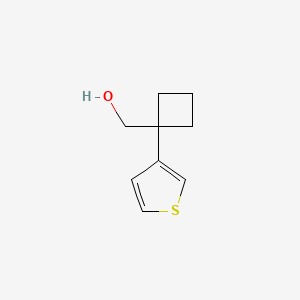
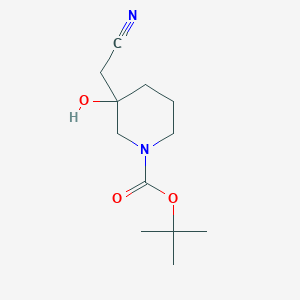
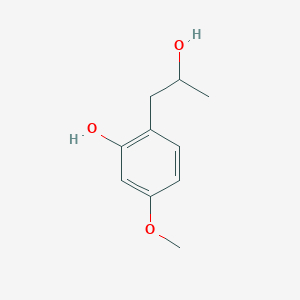
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)
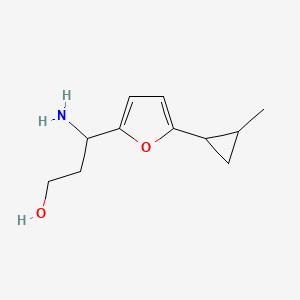

![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)

